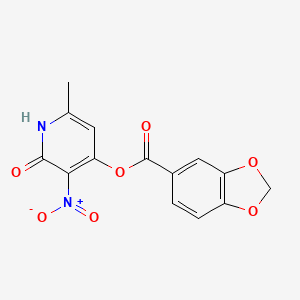![molecular formula C17H12N2O6S B3002876 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid CAS No. 303033-66-1](/img/structure/B3002876.png)
2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The presence of a nitrophenyl group and a thio-benzoic acid moiety suggests that this compound could be involved in various chemical reactions and may exhibit certain pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, cycloaddition, and cyclocondensation reactions. For instance, a similar compound, 2-(2-thioxo-4-oxo-thiazolidin-3-yl)-6-(4-nitrophenylthio)-benzthiazole, was prepared and further reacted with aromatic amines, chloroacetylchloride, thioglycolic acid, and other reagents to yield a variety of derivatives . These synthetic pathways are indicative of the versatility of thiazolidine-based compounds and their potential for chemical modifications.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by a core thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This core is often modified with various substituents that can significantly alter the compound's chemical and biological properties. For example, the introduction of a nitro group and a thioether linkage in the molecule can influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds similar to "2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid" can undergo a range of chemical reactions. These include cycloaddition with chloroacetylchloride, condensation with aromatic amines, and reactions with hydrazine hydrate to form hydrazono compounds . Additionally, the presence of an active methylene group can lead to coupling reactions, as seen in the synthesis of thiazolopyridazine derivatives . The reactivity of these compounds is further demonstrated by their ability to undergo oxidation to form diarylsulfones .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid" are not detailed in the provided papers, related compounds exhibit a range of properties based on their molecular structure. The presence of a nitro group typically contributes to the compound's acidity and reactivity, while the thiazolidine ring may confer certain stability and rigidity to the molecule. The substituents attached to the core structure can also influence properties such as solubility, melting point, and the ability to form crystals .
Wissenschaftliche Forschungsanwendungen
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
- Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to the compound of interest, have been studied as sensitizers for the luminescence of Europium (Eu) and Terbium (Tb) complexes. These complexes, characterized by X-ray crystallography and luminescence spectroscopy, demonstrate potential applications in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Anti-leishmanial Activity
- Nitroaromatic compounds, structurally related to the specified chemical, have been synthesized and evaluated for their potential in inhibiting the growth of Leishmania infantum. These compounds, including derivatives of nitrobenzoic acid, show promise as anti-leishmanial agents, indicating potential biomedical applications (Dias et al., 2015).
Photolysis and CO2 Elimination
- Studies involving nitrophenyl derivatives, similar to the compound , have revealed insights into photochemical transformations, including the elimination of CO2. Such research has implications for understanding light-triggered chemical reactions and could inform the design of photolabile protecting groups (Lin & Abe, 2021).
Synthesis of Novel Compounds
- Research involving nitrophenyl-derivatized compounds has led to the synthesis of new molecules with potential applications in various fields. These studies contribute to the broader understanding of chemical synthesis techniques and the development of new materials (Kolyamshin et al., 2021).
Antimicrobial Activities
- Compounds structurally related to 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid have been synthesized and evaluated for their antimicrobial activities. These studies explore the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Dias et al., 2015).
Eigenschaften
IUPAC Name |
2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-15-9-14(26-13-4-2-1-3-12(13)17(22)23)16(21)18(15)10-5-7-11(8-6-10)19(24)25/h1-8,14H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWXPQSGNPDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)



![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)
![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)
![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)


![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)
